Cas no 1241684-33-2 (N-(3-Ethylphenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide)

N-(3-Ethylphenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide is a synthetic organic compound featuring a piperazine core functionalized with an acetamide group and a styrenesulfonyl moiety. Its structural design combines a sulfonyl linker with aromatic and aliphatic substituents, offering potential versatility in chemical reactivity and binding interactions. The compound's distinct sulfonyl and piperazine groups may enhance solubility and stability, making it suitable for applications in medicinal chemistry or material science. Its modular architecture allows for further derivatization, enabling tailored modifications for specific research or industrial purposes. The presence of both hydrophobic and polar functional groups suggests balanced physicochemical properties, which could be advantageous in formulation or synthetic pathways.
N-(3-Ethylphenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide structure
1241684-33-2 structure
Product Name:N-(3-Ethylphenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide
CAS No:1241684-33-2
MF:C22H27N3O3S
MW:413.533084154129
CID:5451911
PubChem ID:8748889
Update Time:2025-06-06

N-(3-Ethylphenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide Chemical and Physical Properties

Names and Identifiers

    • 1241684-33-2
    • EN300-26589260
    • Z31017429
    • N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
    • N-(3-ethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide
    • N-(3-Ethylphenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide
    • Inchi: 1S/C22H27N3O3S/c1-2-19-9-6-10-21(17-19)23-22(26)18-24-12-14-25(15-13-24)29(27,28)16-11-20-7-4-3-5-8-20/h3-11,16-17H,2,12-15,18H2,1H3,(H,23,26)
    • InChI Key: QGBYBZFRODXGPB-UHFFFAOYSA-N
    • SMILES: N1(CC(NC2=CC=CC(CC)=C2)=O)CCN(S(C=CC2=CC=CC=C2)(=O)=O)CC1

Computed Properties

  • Exact Mass: 413.17731291g/mol
  • Monoisotopic Mass: 413.17731291g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 645
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 78.1Ų

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 14.61±0.70(Predicted)

N-(3-Ethylphenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26589260-0.05g
N-(3-ethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide
1241684-33-2 95.0%
0.05g
$212.0 2025-03-20

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